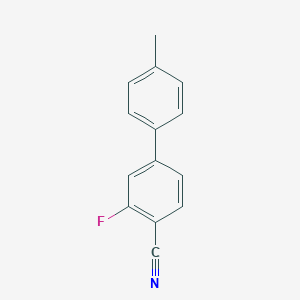

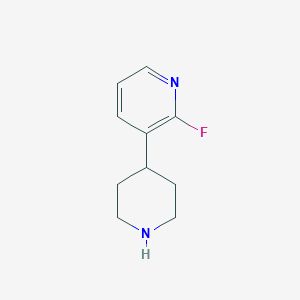

![molecular formula C7H9N3O3 B186337 2-[(3-Nitro-2-pyridinyl)amino]ethanol CAS No. 50798-38-4](/img/structure/B186337.png)

2-[(3-Nitro-2-pyridinyl)amino]ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

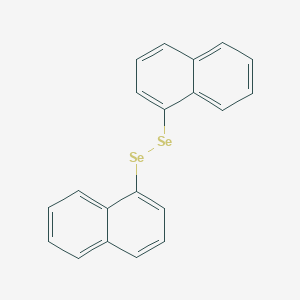

“2-[(3-Nitro-2-pyridinyl)amino]ethanol” is a chemical compound with the CAS Number: 50798-38-4 . It has a molecular weight of 183.17 . The IUPAC name for this compound is 2-[(3-nitro-2-pyridinyl)amino]ethanol . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-[(3-Nitro-2-pyridinyl)amino]ethanol” is 1S/C7H9N3O3/c11-5-4-9-7-6 (10 (12)13)2-1-3-8-7/h1-3,11H,4-5H2, (H,8,9) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“2-[(3-Nitro-2-pyridinyl)amino]ethanol” is a solid at room temperature . It has a molecular weight of 183.17 . The compound’s InChI code is 1S/C7H9N3O3/c11-5-4-9-7-6 (10 (12)13)2-1-3-8-7/h1-3,11H,4-5H2, (H,8,9) .科学的研究の応用

Synthesis and Structural Characterization

One area of research focuses on the synthesis and structural characterization of compounds derived from 2-[(3-Nitro-2-pyridinyl)amino]ethanol. For example, studies have reported the synthesis of unsymmetrical Schiff bases derived from 2,3-diaminopyridine, highlighting the formation of products through condensation reactions. These studies often utilize spectroscopic methods for analysis and provide insights into the crystal and molecular structures of these compounds (Opozda, Łasocha, & Włodarczyk-Gajda, 2003).

Reactivity with Nitric Oxide

Another significant application involves the study of nitric oxide reactivity. Copper(II) complexes with bidentate amine ligands, including derivatives of 2-[(3-Nitro-2-pyridinyl)amino]ethanol, have been synthesized to explore their reactivity with nitric oxide. This research contributes to understanding the effect of chelate ring size on the stability of [Cu(II)-NO] intermediates, with implications for catalysis and nitric oxide scavenging applications (Sarma et al., 2012).

Formation of Cu(II) Complexes

Research on the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines, including 2-[(3-Nitro-2-pyridinyl)amino]ethanol derivatives, sheds light on inter- and intramolecular interactions. These studies not only explore the synthesis of these complexes but also examine their structural characteristics through X-ray diffraction and theoretical studies, revealing insights into the coordination behavior and complex stability (Keypour et al., 2015).

Antibacterial Studies

Furthermore, the antibacterial activity of synthesized complexes involving 2-[(3-Nitro-2-pyridinyl)amino]ethanol derivatives has been a topic of interest. For instance, Ni(II) and Cd(II) Schiff base complexes have been evaluated for their efficacy against various bacterial strains, providing valuable information for the development of new antibacterial agents (Keypour, Jamshidi, Rezaeivala, & Valencia, 2013).

Catalytic Applications

Lastly, the catalytic applications of complexes formed with 2-[(3-Nitro-2-pyridinyl)amino]ethanol derivatives have been explored, particularly in reactions such as the hydrolysis of phosphate diesters. Studies in this area aim to understand the mechanisms and efficiency of these catalytic processes, contributing to the broader field of catalysis and enzymatic reaction modeling (Zhang & Liang, 2006).

Safety and Hazards

特性

IUPAC Name |

2-[(3-nitropyridin-2-yl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c11-5-4-9-7-6(10(12)13)2-1-3-8-7/h1-3,11H,4-5H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBCSRCDLQUKSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCCO)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407887 |

Source

|

| Record name | 2-[(3-NITRO-2-PYRIDINYL)AMINO]ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Nitro-2-pyridinyl)amino]ethanol | |

CAS RN |

50798-38-4 |

Source

|

| Record name | 2-[(3-NITRO-2-PYRIDINYL)AMINO]ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

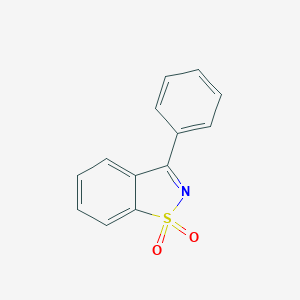

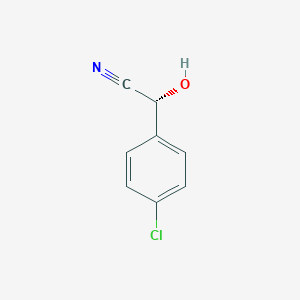

![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)

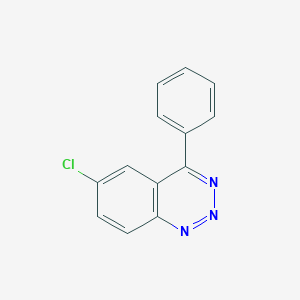

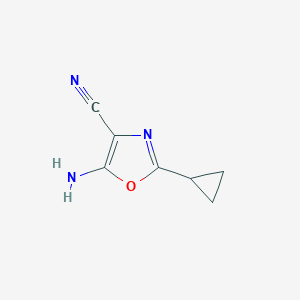

![2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B186272.png)

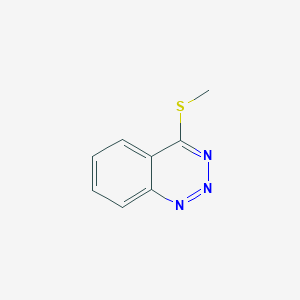

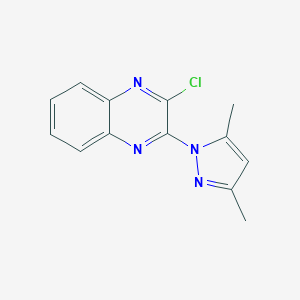

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B186276.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B186278.png)